Rhamnose-13C-1 (monohydrate)
Description
Significance of Rhamnose as a Deoxy Sugar in Diverse Biological Systems
Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose, that holds a significant position in a multitude of biological systems. wikipedia.org It is a crucial component of various glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. ontosight.ai The most prevalent form in nature is L-rhamnose (6-deoxy-L-mannose), which is an unusual characteristic, as most natural sugars exist in the D-form. wikipedia.org
The biological importance of rhamnose is underscored by its presence in the cell walls of plants and bacteria. ontosight.ai In plants, it is a key constituent of pectins, contributing to structural support. ontosight.ai In many bacteria, particularly gram-negative species, rhamnose is a component of cell surface polysaccharides like lipopolysaccharides (LPS), which are involved in pathogenesis and immune evasion. ontosight.aiontosight.ai It is also found in the outer cell membrane of acid-fast bacteria within the Mycobacterium genus, which includes the pathogen responsible for tuberculosis. wikipedia.org
Significantly, rhamnose and its biosynthetic pathways are notably absent in humans and other animals. dundee.ac.uk This distinction makes the enzymes involved in rhamnose metabolism in pathogenic bacteria and other organisms promising targets for the development of new drugs and antibacterial vaccines. dundee.ac.uknih.gov Research has also explored its role as a prebiotic that can modulate gut microbiota and its potential applications in cancer immunotherapy, where L-rhamnose antigens are being investigated as alternatives to α-gal. ontosight.aiszabo-scandic.com
Principles and Methodological Advantages of Carbon-13 Isotopic Labeling in Chemical and Biochemical Research
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org The method involves replacing one or more atoms in a compound of interest with their isotope, which has the same number of protons but a different number of neutrons. wikipedia.org Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is frequently used for this purpose. creative-proteomics.com
The core principle of ¹³C labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in biological and chemical processes. fiveable.me However, the increased mass of the ¹³C nucleus allows it to be detected and distinguished from the naturally abundant ¹²C isotope. wikipedia.org The primary analytical techniques for detecting ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgfiveable.me
The advantages of using ¹³C as an isotopic label are numerous:
Safety: As a stable isotope, ¹³C is non-radioactive, making it safe for in vivo studies, including those in humans. fiveable.me
Detailed Structural Information: ¹³C NMR provides a large chemical shift range, which reduces signal overlap and allows for more precise identification of carbon atoms within a molecule. nih.gov Techniques like the INADEQUATE experiment can even reveal direct carbon-carbon bonds in fully labeled molecules. nih.gov
Metabolic Flux Analysis: It enables the quantitative tracking of atoms through complex metabolic networks, providing insights into pathway activity and regulation. wikipedia.org
Compound Identification: In metabolomics, ¹³C labeling helps to differentiate biological signals from background noise and accurately determine the number of carbon atoms in an unknown metabolite, which significantly aids in its identification. nih.gov
Specific Research Utility of Rhamnose-13C-1 (Monohydrate) for Unraveling Metabolic and Structural Complexities
Rhamnose-13C-1 (monohydrate) is a specialized molecule where the carbon atom at the first position (C-1) of the rhamnose sugar is replaced with a ¹³C isotope. This specific labeling provides researchers with a precise tool to investigate the intricate pathways involving rhamnose. By introducing Rhamnose-13C-1 into a biological system, scientists can accurately track the fate of the C-1 atom as the sugar is metabolized, incorporated into larger structures, or transported across membranes.
The specific utility of this labeled compound includes:
Elucidating Biosynthetic Pathways: Researchers can study the biosynthesis of rhamnose-containing polysaccharides in bacteria. nih.gov By following the ¹³C label, they can confirm the sequence of enzymatic reactions and identify key intermediates in the formation of structures like the O-antigen of lipopolysaccharides. dundee.ac.uk
Metabolic Studies: In organisms that can utilize rhamnose as a carbon source, such as the yeast Pichia pastoris, Rhamnose-13C-1 can be used to trace the catabolic pathway, identifying how the sugar is broken down and funneled into central carbon metabolism. nih.gov
Enzyme Mechanism Analysis: It can be used to study the kinetics and mechanisms of rhamnosyltransferases, the enzymes that transfer rhamnose from a donor molecule to an acceptor. dundee.ac.uk
Structural Analysis: The ¹³C label serves as a sensitive probe in NMR spectroscopy, helping to determine the structure of complex carbohydrates and glycoconjugates containing rhamnose. researchtrend.net A study on a new oligospirostanoside, for instance, used ¹³C-NMR data to help elucidate the final structure of the complex molecule which contained rhamnose. researchtrend.net
A similar principle is applied in diagnostic tests like the ¹³C-sucrose breath test, which assesses carbohydrate digestion and metabolism, demonstrating the power of ¹³C-labeled sugars in probing biological functions. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 478511-48-7 | szabo-scandic.com |
| Chemical Formula | C₅¹³CH₁₄O₆ | szabo-scandic.com |
| Synonyms | 6-Deoxy-L-mannose-1-¹³C monohydrate | General Chemical Knowledge |
| Labeled Position | Carbon-1 | Product Name |
Historical Context and Evolution of Research Utilizing Labeled Sugars
The concept of using labeled molecules to study metabolism predates the discovery of isotopes. In 1904, Knoop used fatty acids "chemically labeled" with a phenyl group to investigate their degradation, providing early insights into β-oxidation. nih.govbeilstein-journals.org
The modern era of isotopic labeling began after Frederick Soddy's discovery of isotopes, for which he won the Nobel Prize in 1921. beilstein-journals.org A pivotal moment occurred in 1935 when Schoenheimer and Rittenberg conducted experiments using deuterated (labeled with the stable hydrogen isotope ²H) fatty acids and sterols to track their fate in living organisms. nih.govbeilstein-journals.org These experiments revolutionized biochemistry by introducing a dynamic view of metabolic processes. nih.gov
The use of stable isotopes like ¹³C gained prominence with the development of sensitive analytical techniques like mass spectrometry and NMR. Initially, proton NMR was used for ¹³C-labeling experiments, but direct ¹³C NMR offered greater resolution and less spectral overlap. wikipedia.orgnih.gov The evolution of research with labeled sugars has progressed from simple pathway tracing to sophisticated metabolic flux analysis, where the flow of carbon through entire metabolic networks can be mapped. wikipedia.org This progression allows for a deeper understanding of cellular physiology and the biosynthesis of complex natural products. nih.gov
Scope and Contemporary Research Directions for Rhamnose-13C-1 (Monohydrate)
The application of Rhamnose-13C-1 (monohydrate) and similar labeled sugars is expanding into new and innovative areas of research. Contemporary studies are leveraging this tool to address complex biological questions.
Current and future research directions include:
Natural Product Biosynthesis: Isotopic labeling remains a cornerstone for elucidating the biosynthetic pathways of complex natural products with therapeutic potential, such as antibiotics. beilstein-journals.org Rhamnose-13C-1 can help identify the building blocks and assembly logic of rhamnose-containing molecules.
Metabolomics and Biomarker Discovery: In metabolomics, ¹³C labeling strategies are used to confidently identify metabolites in complex mixtures. nih.gov Rhamnose-13C-1 could be used in systems that metabolize rhamnose to discover new biomarkers associated with specific metabolic states or diseases.
Host-Pathogen Interactions: Given that rhamnose is a key component of the cell surface of many pathogens, Rhamnose-13C-1 is an ideal tracer for studying the interaction between pathogens and host cells, including how these surface glycans are synthesized and recognized by the immune system. ontosight.aidundee.ac.uk
Glycoengineering and Biotechnology: Understanding the biosynthesis of rhamnose-containing compounds is crucial for their production and modification. Research into rhamnose-rich hydrogels for wound healing applications is one such example where labeled rhamnose could be used to track the material's stability and integration. bohrium.com
Functional Genomics: Studies are identifying the genes and enzymes involved in rhamnose metabolism in various organisms. nih.govmdpi.com Rhamnose-13C-1 serves as a critical substrate to confirm gene function through knockout and complementation experiments, linking genes to specific metabolic activities. nih.gov A recent study also used metabolomics to show that rhamnose remodels glucose metabolism in mouse skin to promote hair follicle growth, an area where a labeled tracer could further clarify the underlying molecular mechanisms. biorxiv.org
| Enzyme Name | Function | Pathway | Source |
|---|---|---|---|
| RmlA (Glucose-1-phosphate thymidylyltransferase) | Produces TDP-α-D-glucose from glucose-1-phosphate and dTTP | dTDP-L-rhamnose Biosynthesis | dundee.ac.uk |
| RmlB (TDP-D-glucose 4,6-dehydratase) | Dehydration of TDP-D-glucose | dTDP-L-rhamnose Biosynthesis | dundee.ac.uknih.gov |
| RmlC (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | Epimerization at C3 and C5 | dTDP-L-rhamnose Biosynthesis | dundee.ac.uknih.gov |
| RmlD (TDP-4-keto-L-rhamnose reductase) | Reduction of the 4-keto group to produce TDP-β-L-rhamnose | dTDP-L-rhamnose Biosynthesis | dundee.ac.uk |
| LraA (L-rhamnose dehydrogenase) | Oxidizes L-rhamnose to L-rhamnono-1,4-lactone | Fungal L-rhamnose Catabolism | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |
InChI Key |
CBDCDOTZPYZPRO-NWVTVKHOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Access to Rhamnose 13c 1 Monohydrate
Strategies for Regiospecific Carbon-13 Enrichment at the C-1 Position of Carbohydrates
Regiospecific isotopic labeling of carbohydrates at the C-1 position is a fundamental challenge that can be addressed through several synthetic strategies. The choice of method depends on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.
One of the most established chemical methods for extending a carbohydrate chain by one carbon and simultaneously introducing a label at the new C-1 position is the Kiliani-Fischer synthesis . fas.org This reaction involves the nucleophilic addition of a labeled cyanide, such as hydrogen cyanide (H¹³CN) or potassium cyanide (K¹³CN), to the aldehyde group of a smaller aldose. fas.org This process generates a pair of C-2 epimeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields the one-carbon-extended aldoses, now labeled at the C-1 position. fas.org For example, the synthesis of D-[1-¹³C]glucose can be achieved by reacting the five-carbon sugar D-arabinose with H¹³CN. fas.org
Another approach involves enzymatic or chemoenzymatic methods. Glycosyltransferases and other carbohydrate-active enzymes can utilize labeled sugar-nucleotide donors to construct specific glycosidic linkages. While this is more common for creating labeled oligosaccharides, the synthesis of the labeled monosaccharide donor itself often relies on enzymes that can introduce the label at the C-1 position. For instance, pyrophosphorylases can catalyze the reaction between a monosaccharide-1-phosphate and a nucleotide triphosphate, where a ¹³C label can be incorporated in the C-1 position of the sugar phosphate (B84403) precursor. nih.gov
The precise labeling patterns, including C-1 enrichment, are critical for metabolic flux analysis, where the distribution of the isotope through various metabolic pathways provides quantitative information about cellular biochemistry. creative-proteomics.comnih.gov Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to distinguish and quantify the resulting isotopologues. nih.govnih.gov
Design and Optimization of Precursor Molecules for Rhamnose-13C-1 Synthesis
The efficient synthesis of Rhamnose-13C-1 hinges on the careful selection and design of precursor molecules. Rhamnose is a 6-deoxysugar, meaning the hydroxyl group at the C-6 position is replaced by a hydrogen atom. L-Rhamnose is 6-deoxy-L-mannose, while D-Rhamnose is 6-deoxy-D-mannose. beilstein-journals.orgncert.nic.in Therefore, logical precursors for chemical synthesis are often the corresponding 6-hydroxy parent sugars or a suitable five-carbon sugar for chain extension.
Key precursor considerations include:
For De Novo Chemical Synthesis: The Kiliani-Fischer approach to synthesize L-Rhamnose-13C-1 would optimally start from the five-carbon sugar L-arabinose . The reaction with ¹³CN⁻ introduces the labeled C-1 atom and creates the necessary six-carbon backbone. The resulting mixture of L-[1-¹³C]glucononitrile and L-[1-¹³C]mannononitrile must then be processed to yield the desired L-mannose stereochemistry, which is the direct precursor to L-rhamnose. fas.org
For Chemical Conversion Routes: A more direct precursor is L-[1-¹³C]mannose . If this labeled sugar is available, the synthesis is simplified to a regiospecific deoxygenation at the C-6 position. beilstein-journals.org This requires a series of protection and deprotection steps to isolate the C-6 hydroxyl group for chemical modification and subsequent removal.
For Enzymatic/Chemoenzymatic Synthesis: The biosynthetic pathway for L-rhamnose in many bacteria starts from glucose-1-phosphate. nih.govnih.govmdpi.com Therefore, the ideal precursor for this route is [1-¹³C]glucose-1-phosphate . This labeled substrate can be fed into a multi-enzyme system that converts it into an activated sugar nucleotide, such as dTDP-L-[1-¹³C]rhamnose. mdpi.com
Stereoselective and Enantioselective Synthetic Routes for L- and D-Rhamnose-13C-1
The synthesis of an optically pure, labeled sugar requires strict control over stereochemistry. Both L- and D-enantiomers of Rhamnose-13C-1 can be synthesized, typically by starting with precursors of the corresponding chirality.
As previously mentioned, the de novo synthesis of L-Rhamnose-13C-1 can be achieved via a modified Kiliani-Fischer synthesis starting from L-arabinose and a ¹³C-labeled cyanide source.
Synthetic Pathway:
Cyanohydrin Formation: L-arabinose is reacted with H¹³CN. This addition to the aldehyde is not stereospecific at the newly formed chiral center (C-2), leading to a mixture of two epimeric cyanohydrins: L-[1-¹³C]glucononitrile and L-[1-¹³C]mannononitrile.
Hydrolysis and Lactonization: The nitrile mixture is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, which readily form stable γ-lactones (L-[1-¹³C]glucono-1,4-lactone and L-[1-¹³C]mannono-1,4-lactone).
Separation and Reduction: The epimeric lactones can often be separated by chromatography or fractional crystallization. The desired L-[1-¹³C]mannono-1,4-lactone is then reduced, typically with sodium borohydride (B1222165) or by catalytic hydrogenation, to yield L-[1-¹³C]mannose.
Deoxygenation: L-[1-¹³C]mannose is then converted to L-[1-¹³C]rhamnose through a sequence involving selective protection of the C-2, C-3, and C-4 hydroxyls, activation of the primary C-6 hydroxyl (e.g., as a tosylate or mesylate), and reductive cleavage of the C-O bond.
This route provides access to the target molecule from simple, commercially available precursors, with the isotopic label incorporated in the first step. The synthesis of the D-enantiomer follows the same logic, starting with D-arabinose.
This approach is advantageous if a suitable labeled six-carbon sugar is more readily accessible than the corresponding five-carbon precursor. The most logical starting material is L-[1-¹³C]mannose. The key transformation is the deoxygenation of the C-6 position. beilstein-journals.org
Typical C-6 Deoxygenation Sequence:
Selective Protection: The C-1, C-2, C-3, and C-4 hydroxyl groups of L-[1-¹³C]mannose are protected. A common strategy is to form a 4,6-O-benzylidene acetal, which can then be reductively opened to expose the C-6 hydroxyl while keeping the C-4 hydroxyl protected. beilstein-journals.org
Activation of C-6 Hydroxyl: The free primary hydroxyl group at C-6 is activated by converting it into a good leaving group, such as a tosylate, mesylate, or triflate ester.
Reductive Deoxygenation: The activated C-6 position is reduced to a methylene (B1212753) group. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or via a radical-mediated deoxygenation (e.g., Barton-McCombie reaction).
Deprotection: All protecting groups are removed to yield the final product, L-[1-¹³C]rhamnose.
This pathway is generally efficient, and its success relies on high-yielding protection and deoxygenation steps.
Table 1: Comparison of Chemical Synthetic Routes to L-Rhamnose-13C-1
| Feature | De Novo Synthesis (from L-Arabinose) | Chemical Conversion (from L-[1-¹³C]Mannose) |
| Starting Material | L-Arabinose, H¹³CN | L-[1-¹³C]Mannose |
| Key Steps | Kiliani-Fischer chain extension, epimer separation, C-6 deoxygenation | Selective protection, C-6 activation, C-6 deoxygenation |
| Stereocontrol | Controlled by the chirality of the starting L-arabinose; separation of C-2 epimers is required. | Controlled by the chirality of the starting L-[1-¹³C]mannose. |
| Advantages | Uses simpler, often less expensive starting materials. | Shorter synthetic route if the precursor is available. |
| Disadvantages | Longer overall sequence, requires separation of epimers which can lower the yield. | Relies on the availability of the labeled precursor, L-[1-¹³C]mannose. |
Chemoenzymatic routes offer high specificity and mild reaction conditions, often avoiding the need for extensive protecting group chemistry. The biosynthesis of deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose) is a well-characterized four-step enzymatic pathway in bacteria that can be harnessed for synthesis. nih.govmdpi.comnih.gov
The synthesis starts with [1-¹³C]glucose-1-phosphate, which can be prepared chemically or enzymatically from [1-¹³C]glucose. This precursor is then subjected to a one-pot reaction containing the four requisite enzymes (RmlA, RmlB, RmlC, RmlD) and necessary cofactors. nih.govfrontiersin.org
Enzymatic Cascade for dTDP-L-[1-¹³C]rhamnose:
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-[1-¹³C]glucose from [1-¹³C]glucose-1-phosphate and dTTP. nih.govnih.gov
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-[1-¹³C]glucose into dTDP-4-keto-6-deoxy-D-[1-¹³C]glucose. nih.govnih.gov
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at C-3 and C-5 to produce dTDP-4-keto-L-[1-¹³C]rhamnose. nih.govnih.gov
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C-4 keto group to a hydroxyl group using NADPH as a cofactor, yielding the final activated sugar, dTDP-L-[1-¹³C]rhamnose. nih.govnih.gov
Finally, the dTDP moiety is cleaved by mild acid hydrolysis or by a phosphatase enzyme to release free L-[1-¹³C]rhamnose. This one-pot, multi-enzyme approach can be highly efficient, providing excellent stereochemical and regiochemical control. frontiersin.org
Table 2: Enzymes in the Biosynthesis of dTDP-L-Rhamnose
| Enzyme | EC Number | Function |
| RmlA | 2.7.7.24 | Activates [1-¹³C]glucose-1-phosphate with dTTP to form dTDP-D-[1-¹³C]glucose. |
| RmlB | 4.2.1.46 | Catalyzes the NAD⁺-dependent dehydration at C-4 and C-6. |
| RmlC | 5.1.3.13 | Performs epimerization at C-3 and C-5 to invert the sugar stereochemistry. |
| RmlD | 1.1.1.133 | Catalyzes the NADPH-dependent reduction of the C-4 ketone. |
Purification, Isolation, and Crystallization of Rhamnose-13C-1 (Monohydrate)
Regardless of the synthetic route, the final product must be rigorously purified to remove reactants, byproducts, and any unlabeled contaminants. The purification of carbohydrates, which are highly polar and often non-chromophoric, requires specialized techniques. nih.gov
Purification and Isolation Protocol:
Workup: After the final deprotection or hydrolysis step, the reaction mixture is typically neutralized. For enzymatic reactions, proteins are removed by precipitation (e.g., with ethanol (B145695) or by heat treatment) followed by centrifugation.
Desalting: Inorganic salts are removed using ion-exchange chromatography. A mixed-bed resin containing both cation and anion exchangers is effective for removing ionic species, allowing the neutral sugar to pass through.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the method of choice for purifying carbohydrates. nih.gov For unprotected sugars, techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or chromatography on calcium or lead-form cation-exchange columns can be used. nih.gov Reversed-phase HPLC is more suitable for purifying protected carbohydrate intermediates. nih.gov
Crystallization: After purification and concentration of the product fractions, the pure Rhamnose-13C-1 is crystallized to obtain the final solid product. Rhamnose typically crystallizes from aqueous solutions as a monohydrate. omicronbio.net A common procedure involves dissolving the purified sugar in a minimal amount of hot water, followed by the slow addition of a miscible organic solvent like ethanol or isopropanol (B130326) until the solution becomes turbid. Slow cooling then promotes the formation of well-defined crystals. wikipedia.org
The final product's identity, isotopic enrichment, and purity are confirmed using analytical methods such as NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and HPLC.
Quality Control and Isotopic Purity Assessment of Synthesized Material
Ensuring the quality and isotopic purity of synthesized Rhamnose-13C-1 (monohydrate) is paramount for its application in quantitative studies. A combination of analytical techniques is employed to verify the chemical identity, purity, and the extent and position of isotopic labeling.
Key Quality Control Parameters:
| Parameter | Method | Specification |
| Chemical Identity | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry | Conforms to the structure of Rhamnose-13C-1 (monohydrate) |
| Chemical Purity | HPLC, GC-MS | Typically ≥98% |
| Isotopic Enrichment | Mass Spectrometry, NMR Spectroscopy | Typically ≥99 atom % ¹³C at the C-1 position |
| Positional Purity | ¹³C NMR Spectroscopy | ¹³C label is exclusively at the C-1 position |
| Water Content | Karl Fischer Titration | Conforms to the monohydrate form |
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for both structural confirmation and isotopic purity assessment. In the ¹³C NMR spectrum of Rhamnose-13C-1, the signal corresponding to the anomeric carbon (C-1) will exhibit a significantly enhanced intensity compared to the other carbon signals, confirming the position of the label. High-resolution ¹H NMR can also be used, where the coupling between the ¹³C nucleus at C-1 and the attached proton (¹J-C1,H1) provides definitive evidence of the labeling position.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is another critical tool. It allows for the accurate determination of the molecular weight of the labeled compound, confirming the incorporation of the ¹³C isotope. By analyzing the isotopic distribution of the molecular ion peak, the isotopic enrichment can be calculated with high precision. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to assess both chemical and isotopic purity. researchgate.netnih.gov
Comparative Analysis of Synthetic Efficiency, Yield, and Scalability
The choice of synthetic methodology for Rhamnose-13C-1 (monohydrate) is often a trade-off between efficiency, yield, cost, and the ability to scale up the production. While specific comparative data for Rhamnose-13C-1 is limited, general principles from the synthesis of other labeled deoxy sugars can be extrapolated.
Chemical Synthesis:
Enzymatic and Chemoenzymatic Synthesis:
Enzymatic and chemoenzymatic approaches are gaining traction as they often provide higher selectivity and milder reaction conditions. For instance, the enzymatic synthesis of rhamnose-containing compounds has been demonstrated with yields reaching up to 36.1% under optimized conditions. frontiersin.org A one-pot, four-enzyme system for the synthesis of dTDP-L-rhamnose has been developed with a maximal yield of 65%. almacgroup.com These methods can offer improved efficiency and are often more amenable to scaling up due to the catalytic nature of enzymes.
Comparative Overview of Synthetic Approaches:
| Synthetic Approach | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Multi-step Chemical | Variable, often moderate | Can be challenging | High versatility, applicable to a wide range of substrates | Labor-intensive, may require harsh conditions, potential for by-products |
| Enzymatic | Generally high | Often good | High selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability can be limiting |
| Chemoenzymatic | High | Good | Combines the versatility of chemical synthesis with the selectivity of enzymes | Requires careful optimization of both chemical and enzymatic steps |
Advancements in Sustainable and Economical Synthesis of Labeled Monosaccharides
The drive towards more sustainable and cost-effective chemical processes has significantly impacted the synthesis of isotopically labeled compounds. The high cost of starting materials and the desire to minimize waste are key drivers in this area.
Green Chemistry Principles in Practice:
Innovations in green chemistry are being applied to make the synthesis of labeled monosaccharides more environmentally friendly. adesisinc.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste. The integration of flow chemistry, for example, can enhance safety, improve scalability, and lead to higher yields and purer products. adesisinc.com
Biocatalysis and Enzyme Engineering:
Biocatalysis plays a crucial role in the sustainable synthesis of labeled sugars. The use of enzymes can reduce the number of synthetic steps, thereby minimizing waste and energy consumption. Furthermore, the integration of biocatalysis with traditional chemical synthesis can lead to shorter and more efficient synthetic routes. chemicalsknowledgehub.com Enzyme engineering efforts are also underway to develop more robust and efficient enzymes for carbohydrate synthesis.
Economic Considerations:
Advanced Analytical Techniques Enabled by Rhamnose 13c 1 Monohydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical technique that exploits the magnetic properties of atomic nuclei. The presence of the ¹³C isotope in Rhamnose-13C-1 (monohydrate) significantly enhances the utility of NMR in studying complex biological systems.
The low natural abundance of ¹³C (about 1.1%) often makes obtaining high-quality ¹³C NMR spectra challenging. huji.ac.ilceitec.cz The use of Rhamnose-13C-1 (monohydrate) overcomes this limitation by enriching a specific carbon position. This enrichment leads to a significant enhancement of the NMR signal from the labeled carbon, facilitating unambiguous assignment of the carbon backbone. huji.ac.il
High-resolution ¹³C NMR spectra provide detailed information about the chemical environment of each carbon atom in a molecule. ic.ac.uk The chemical shift of the ¹³C-1 carbon in rhamnose can be precisely determined, and its connectivity to neighboring atoms can be mapped by observing scalar couplings (J-couplings) with adjacent protons and carbons. This information is crucial for confirming the structure of rhamnose-containing oligosaccharides and polysaccharides.
Table 1: Representative ¹³C NMR Chemical Shifts of α-L-Rhamnose
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 94.5 |
| C2 | 71.8 |
| C3 | 71.5 |
| C4 | 73.1 |
| C5 | 69.8 |
| C6 | 17.7 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.
The structural elucidation of complex glycans is often hindered by severe spectral overlap in one-dimensional NMR spectra. nih.gov Multi-dimensional NMR experiments, which correlate the chemical shifts of different nuclei, are indispensable for resolving these complex structures. The incorporation of a ¹³C label in Rhamnose-13C-1 (monohydrate) serves as a strategic starting point for these experiments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. By using Rhamnose-13C-1, the signal corresponding to the C1-H1 correlation is significantly enhanced, providing a clear anchor point for assigning the rest of the rhamnose spin system.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing linkages between different monosaccharide units in a glycan. For instance, a correlation between the anomeric proton (H1) of a rhamnose residue and a carbon atom in an adjacent sugar unit can definitively establish the glycosidic linkage position.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a single spin system. Starting from the well-resolved anomeric proton (H1) of the ¹³C-labeled rhamnose, the entire proton spin system of that residue can be traced, facilitating the assignment of all its proton resonances.
The strategic use of ¹³C-labeled monosaccharides, like Rhamnose-13C-1, in conjunction with these multi-dimensional NMR techniques, has proven to be a powerful approach for the detailed structural characterization of complex carbohydrates. nih.govnih.gov
The three-dimensional structure and flexibility of rhamnose-containing biopolymers, such as bacterial polysaccharides, are critical to their biological function. NMR spectroscopy, particularly with the aid of isotopic labeling, is a primary tool for studying these conformational properties in solution. nih.gov
By selectively labeling specific carbon positions, such as in Rhamnose-13C-1, researchers can measure various NMR parameters that are sensitive to molecular conformation. nih.gov These include nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and scalar coupling constants, which are related to dihedral angles. researchgate.net
For example, studies on oligosaccharides containing ¹³C-labeled rhamnose have utilized a combination of 1D and 2D NMR experiments to extract conformationally dependent spin-spin coupling constants. nih.gov These experimental data, often complemented by molecular dynamics simulations, provide detailed insights into the preferred conformations and flexibility around the glycosidic linkages. nih.gov This knowledge is essential for understanding how these biopolymers interact with other molecules, such as antibodies or enzymes.
In-situ NMR spectroscopy allows for the real-time observation of chemical and biochemical reactions as they occur. rsc.orgresearchgate.net The use of ¹³C-labeled substrates like Rhamnose-13C-1 (monohydrate) is particularly advantageous for these studies because the ¹³C label provides a unique spectroscopic window to monitor the fate of the substrate and the formation of products without interference from the complex background matrix.
This technique can be applied to monitor the activity of enzymes that utilize rhamnose as a substrate. As the enzymatic reaction proceeds, the chemical environment of the ¹³C-1 carbon will change, resulting in a shift in its NMR resonance. By tracking the disappearance of the substrate signal and the appearance of product signals over time, detailed kinetic information about the enzyme can be obtained.
Similarly, in metabolic studies, Rhamnose-13C-1 can be introduced into a biological system, and the incorporation of the ¹³C label into various metabolites can be followed in real-time using in-situ NMR. This provides a dynamic view of the metabolic pathways involving rhamnose.
Mass Spectrometry (MS) for Isotope Tracing and Quantitative Metabolomics
Mass spectrometry is another powerful analytical technique that benefits greatly from the use of isotopically labeled compounds. MS measures the mass-to-charge ratio of ions, and the increased mass of the ¹³C isotope allows for the differentiation of labeled and unlabeled molecules.
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. nih.gov In the context of metabolic research, IRMS is a key tool for carbon flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. vanderbilt.edu
By introducing a ¹³C-labeled substrate like Rhamnose-13C-1 into a cell culture or organism, the ¹³C label will be incorporated into various downstream metabolites. After a certain period, the metabolites are extracted, and the ¹³C enrichment in each metabolite is quantified using IRMS or other mass spectrometry techniques. nih.gov
This labeling pattern provides a snapshot of the metabolic activity. By applying computational models, the measured isotope distributions can be used to calculate the fluxes through different metabolic pathways. youtube.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism and is widely used in metabolic engineering and systems biology. frontiersin.org
High-Resolution Mass Spectrometry and Tandem MS (MS/MS) for Labeled Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools in metabolomics for the precise identification and quantification of isotopically labeled compounds. When Rhamnose-13C-1 is metabolized, the ¹³C label is incorporated into downstream metabolites. HRMS can distinguish the resulting labeled molecules from the unlabeled ones due to the mass increase of approximately 1.00335 Daltons per ¹³C atom. This mass difference allows for the clear separation of isotopic peaks.
Tandem MS (MS/MS) further enhances the analytical power by providing structural information. nih.gov In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. By comparing the fragmentation patterns of labeled and unlabeled metabolites, researchers can pinpoint the location of the ¹³C atom within the molecule's structure. This capability is crucial for elucidating metabolic pathways, as the position of the label in a product molecule reveals the specific biochemical reactions that have occurred. For instance, the analysis of various administered saccharides, including ¹³C-labeled ones, can be performed using HPLC separation coupled with MS/MS analysis to evaluate their levels in biological fluids like urine. springernature.com
The data generated from these techniques allow for the calculation of isotopic enrichment, which is the proportion of a metabolite pool that is labeled. This quantitative data is fundamental for metabolic flux analysis.
| Analytical Technique | Principle | Application with Rhamnose-13C-1 |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, allowing differentiation between isotopologues (molecules that differ only in their isotopic composition). | Differentiates metabolites incorporating the ¹³C from Rhamnose-13C-1 from their unlabeled (¹²C) counterparts based on the precise mass difference. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically involving the fragmentation of selected precursor ions to produce product ions. | Identifies the specific position of the ¹³C label within a metabolite by analyzing the mass of its fragments, providing detailed insights into metabolic transformations. nih.gov |
Application in Fluxomics and Systems Biology Studies
Rhamnose-13C-1 (monohydrate) serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique in fluxomics and systems biology. nih.govembopress.org Fluxomics aims to quantify the rates (fluxes) of all metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate like Rhamnose-13C-1, scientists can track the flow of the ¹³C atom through the metabolic network. embopress.org
As the labeled rhamnose is consumed and processed by cells, the ¹³C atom is incorporated into various intermediates and end-products of metabolism. After a certain period, the distribution of the ¹³C label across the metabolome reaches a steady state. embopress.org Analytical techniques, primarily mass spectrometry and NMR, are then used to measure the isotopic labeling patterns in these metabolites. mdpi.com
This experimental data is then integrated into a computational model of the cell's metabolic network. By comparing the measured labeling patterns with the patterns predicted by the model, researchers can estimate the intracellular metabolic fluxes. researchgate.net This approach provides a detailed snapshot of the cell's metabolic state, revealing how different pathways are utilized and regulated. embopress.org Such information is invaluable for understanding cellular physiology in response to genetic or environmental changes and for identifying targets for metabolic engineering. researchgate.net Tandem MS, in particular, has emerged as a promising technique that provides additional labeling information, which can significantly improve the precision and resolution of flux quantification in complex biological systems. nih.gov
Chromatographic Techniques for Separation and Detection of Labeled Compounds
Chromatography is essential for separating the complex mixture of metabolites found in biological samples before they are analyzed by a mass spectrometer or other detectors. The choice of chromatographic technique depends on the chemical properties of the metabolites of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable metabolites. For many key metabolites derived from carbohydrate metabolism, such as organic and amino acids, chemical derivatization is required to increase their volatility and thermal stability.
In a typical ¹³C-labeling experiment using Rhamnose-13C-1, cell extracts are prepared and the metabolites are derivatized. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and analyzes the mass distribution of the resulting fragments. shimadzu.com By measuring the mass shifts in specific fragment ions, GC-MS can determine the extent and position of ¹³C labeling in these metabolites, providing crucial data for metabolic flux analysis. mdpi.comrwth-aachen.de
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Biochemicals
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and thermally labile biochemicals, which constitute a large portion of the metabolome. chromatographyonline.com This technique separates compounds in a liquid phase based on their physicochemical properties, such as polarity or size, before they are introduced into the mass spectrometer. nih.gov
LC-MS is particularly well-suited for tracing the metabolism of Rhamnose-13C-1 through central carbon pathways, as many key intermediates (like sugar phosphates) are non-volatile. Different LC methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are effective for separating highly polar compounds like sugars and their derivatives. chromatographyonline.com Coupling LC with high-resolution MS or tandem MS allows for the sensitive detection and confident identification of ¹³C-labeled metabolites in complex biological matrices. springernature.comchromatographyonline.com This combination is a powerful platform for untargeted metabolomics studies, where the goal is to comprehensively analyze all detectable metabolites and their labeling patterns. researchgate.net
Capillary Electrophoresis (CE) and Ion Chromatography (IC) Coupled with Isotopic Detection
Capillary Electrophoresis (CE) and Ion Chromatography (IC) are high-efficiency separation techniques that are particularly useful for analyzing charged molecules (ions).
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge and size. libretexts.org It offers very high resolution and requires only minute sample volumes. CE can be coupled with mass spectrometry (CE-MS) for the analysis of ¹³C-labeled ionic metabolites. The high separation efficiency of CE can resolve isomers and closely related compounds, while the MS detector provides the mass information needed to determine isotopic enrichment. nih.gov
Ion Chromatography (IC) is a form of liquid chromatography used for the separation and analysis of ions and polar molecules. studylib.net It utilizes columns with ion-exchange resins to separate analytes based on their charge. IC is often used for the analysis of inorganic ions and small organic acids. When coupled with a suitable detector capable of isotopic discrimination, IC can be used to track the incorporation of ¹³C from Rhamnose-13C-1 into charged metabolic end-products.
| Separation Technique | Principle of Separation | Suitable for |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Volatile or derivatized non-volatile metabolites (e.g., amino acids, organic acids). shimadzu.com |
| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase based on physicochemical properties (e.g., polarity, charge, size). | Non-volatile and thermally labile compounds (e.g., sugars, nucleotides, peptides). chromatographyonline.com |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field based on charge-to-size ratio. libretexts.org | Charged molecules, including small ions, organic acids, and amino acids. |
| Ion Chromatography (IC) | Reversible interaction of charged analytes with an ion-exchange stationary phase. studylib.net | Ionic species (anions and cations). |
Vibrational Spectroscopy (e.g., Raman, FTIR) for Structural Insights into Labeled Rhamnose and its Derivatives
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical structure and bonding within a molecule. plu.mx When a ¹²C atom is replaced by a heavier ¹³C atom, the vibrational frequencies of the bonds involving that carbon atom shift to lower wavenumbers. This "isotope effect" can be detected by FTIR and Raman spectroscopy. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov Isotope-edited FTIR can be used to isolate the signal from a specific ¹³C-labeled bond. For instance, the C=O stretching vibration in a carbonyl group shows a detectable frequency shift when the carbon is ¹³C-labeled. nih.gov This allows researchers to probe the local environment and interactions of that specific functional group without interference from the rest of the molecule. nih.gov
Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to FTIR and is particularly sensitive to non-polar bonds. mdpi.com The isotopic shift in Raman spectra can also be used to track the incorporation of ¹³C into biomolecules. nih.gov Studies on carbohydrates like mannose (an epimer of rhamnose) have shown characteristic Raman peaks for C-H and C-O-C vibrations, which would be expected to shift upon ¹³C labeling. rsc.orgresearchgate.net While challenging, these techniques can offer structural and conformational insights into Rhamnose-13C-1 and its metabolic products in various environments. mdpi.com
X-ray Crystallography and Neutron Diffraction for Precise Structural Determination of Rhamnose-13C-1 (Monohydrate) and its Complexes
The precise three-dimensional arrangement of atoms within Rhamnose-13C-1 (monohydrate) and its biological complexes is fundamental to understanding its function and interactions. X-ray crystallography and neutron diffraction are the definitive methods for determining molecular and crystal structures with atomic-level resolution. While the isotopic substitution of a single carbon atom from ¹²C to ¹³C does not significantly alter the crystal structure or the diffraction pattern itself, the precise structural data obtained from these techniques are indispensable for interpreting results from other methods that are sensitive to the isotopic label, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Crystal Structure of α-L-Rhamnose Monohydrate
The crystal structure of α-L-rhamnose monohydrate has been extensively studied using single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in the monoclinic space group P2₁. The crystal lattice is composed of rhamnose molecules and water molecules linked by an extensive and complex network of hydrogen bonds.
A landmark study refined the structure using neutron diffraction, which offers a significant advantage over X-rays in precisely locating hydrogen atoms. iucr.org Due to their low electron density, hydrogen atoms are difficult to detect accurately with X-ray scattering, but they scatter neutrons effectively. This allows for a complete and unambiguous determination of the hydrogen bonding network, which dictates the molecular packing in the crystal. The neutron diffraction refinement confirmed the heavy-atom coordinates from previous X-ray studies and provided precise locations for all hydrogen atoms, including those of the hydroxyl groups and the water molecule. iucr.org
The structure is characterized by two intersecting, infinite chains of hydrogen bonds. A centrally located, four-coordinated water molecule acts as a crucial intersection point for these chains. iucr.org This detailed structural knowledge is vital for understanding the physicochemical properties of the compound.
Below is a comparison of the unit cell parameters determined by both X-ray and neutron diffraction.
| Parameter | X-ray Diffraction Data | Neutron Diffraction Data iucr.org |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 7.910 | 7.901 |
| b (Å) | 7.914 | 7.922 |
| c (Å) | 6.674 | 6.670 |
| β (°) | 95.62 | 95.52 |
| Molecules per unit cell (Z) | 2 | 2 |
Detailed Bond Information from Neutron Diffraction
The neutron diffraction study provided highly accurate measurements of bond lengths and the geometry of the hydrogen bonds. The O–H bond lengths were found to range from 0.955 to 0.979 Å, while the hydrogen bond (H···O) distances varied from 1.740 to 1.981 Å for the chain interactions. iucr.org An interesting feature identified was an asymmetric bifurcated hydrogen bond, which includes a weaker intramolecular interaction. iucr.org Such detailed findings are critical for validating theoretical models of intermolecular forces.
| Bond / Interaction | Description | Mean / Range of Length (Å) |
|---|---|---|
| C–H (ring) | Carbon-hydrogen bonds on the pyranose ring | 1.101 (mean) iucr.org |
| C–H (methyl) | Carbon-hydrogen bonds of the methyl group | 1.077 (mean) iucr.org |
| O–H | Hydroxyl and water oxygen-hydrogen bonds | 0.955 - 0.979 iucr.org |
| H···O | Hydrogen bond distances in the primary network | 1.740 - 1.981 iucr.org |
Structural Determination of Rhamnose Complexes
X-ray crystallography is also a powerful tool for elucidating how rhamnose interacts with biological macromolecules. For instance, the crystal structures of L-rhamnose isomerase from Pseudomonas stutzeri have been determined both in its unbound form and in complex with L-rhamnose. nih.gov These studies, with resolutions as high as 1.97 Å, reveal the precise atomic interactions within the enzyme's active site that are responsible for substrate binding and catalysis. nih.gov The data show how the hydroxyl groups and the hydrophobic methyl group of rhamnose fit into the binding pocket, providing a structural basis for the enzyme's substrate specificity. nih.govresearchgate.net Such detailed structural views of enzyme-substrate complexes are crucial for enzyme engineering and inhibitor design.
Elucidation of Biochemical Pathways and Enzymatic Mechanisms Using Rhamnose 13c 1 Monohydrate
De Novo Biosynthesis of Rhamnose in Diverse Organisms
The de novo synthesis of rhamnose is a critical process in many organisms, providing an essential component for various cellular structures and secondary metabolites. The use of ¹³C-labeled precursors, such as ¹³C-glucose, allows researchers to track the flow of carbon atoms into the newly synthesized rhamnose, confirming the operative biosynthetic pathways and identifying key intermediates.
In prokaryotes, L-rhamnose is a vital constituent of cell surface structures, including the lipopolysaccharides (LPS) of Gram-negative bacteria and cell wall polysaccharides of Gram-positive bacteria. nih.govoup.comresearchgate.net These rhamnose-containing glycans are often crucial for bacterial viability, virulence, and interaction with the host, making the biosynthetic pathway an attractive target for therapeutic intervention. nih.govoup.com
The most common pathway in bacteria leads to the formation of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), the activated sugar donor for glycosyltransferases. frontiersin.orgmdpi.com This conserved four-step enzymatic pathway begins with glucose-1-phosphate. researchgate.netfrontiersin.org Isotopic labeling studies are instrumental in verifying these steps. For instance, when bacteria are supplied with ¹³C-labeled glucose, the label can be traced through the pathway to the final dTDP-L-rhamnose product and its subsequent incorporation into cellular structures. Early studies demonstrated the incorporation of ¹⁴C-labeled dTDP-rhamnose into the polysaccharide structure of S. pyogenes. nih.govoup.com More modern techniques using stable isotopes like ¹³C allow for detailed structural analysis of the products.
A study on Mycoplasma species, which were thought to lack rhamnose synthesis genes, utilized universally labeled [U-¹³C]starch as a carbon source. nih.gov Using gas chromatography-mass spectrometry (GC-MS), researchers detected ¹³C-labeled rhamnose, demonstrating that these organisms can indeed synthesize the sugar, albeit through a novel pathway that does not utilize glucose monosaccharide as a direct precursor. nih.gov This highlights the power of isotopic labeling in discovering previously unknown metabolic routes.
In plants, L-rhamnose is a key component of the primary cell wall, particularly in the pectic polysaccharide rhamnogalacturonan I, and is also found in a wide array of secondary metabolites like flavonoids. nih.gov The biosynthesis in plants proceeds through a different nucleotide-activated sugar, uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose), starting from UDP-glucose. mdpi.com
Tracing studies using ¹³C-labeled precursors are essential for understanding the allocation of carbon to these different rhamnose-containing molecules. By supplying plants with ¹³C-glucose, researchers can monitor the incorporation of the label into cell wall polysaccharides and specialized metabolites, providing insights into the regulation and flux of the UDP-L-rhamnose pathway under different physiological conditions.
Isotopic labeling is particularly valuable for elucidating the mechanisms of the enzymes that catalyze rhamnose biosynthesis. The prokaryotic pathway involves four key enzymes, often denoted as RmlA, RmlB, RmlC, and RmlD. frontiersin.orgmdpi.com
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.
RmlB (dTDP-D-glucose-4,6-dehydratase): An NDP-glucose-4,6-dehydratase that converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.com
RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase): Catalyzes the epimerization at carbons 3 and 5. frontiersin.org
RmlD (dTDP-4-keto-L-rhamnose reductase): This enzyme, effectively an NDP-L-rhamnose synthase, performs the final reduction to yield dTDP-L-rhamnose. frontiersin.org
In fungi and plants, the synthesis of UDP-L-rhamnose from UDP-glucose is catalyzed by fewer enzymes. nih.govresearchgate.net A UDP-glucose-4,6-dehydratase first forms UDP-4-keto-6-deoxyglucose. nih.gov The subsequent epimerization and reduction steps can be carried out by a single bifunctional enzyme. researchgate.net
The use of ¹³C-labeled substrates has been pivotal in confirming the identity and structure of the intermediates and products of these enzymatic reactions. nih.gov For example, when ¹³C-labeled UDP-glucose is reacted with UDP-glucose-4,6-dehydratase, the resulting product can be analyzed by advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). nih.govresearchgate.net These methods allow researchers to map the precise location of the ¹³C atoms and their connectivity, confirming the conversion to UDP-4-keto-6-deoxyglucose. nih.govresearchgate.net Similarly, NMR analysis of the final product from the complete enzymatic cascade confirms its identity as UDP-β-L-rhamnose. frontiersin.orgnih.gov
| Enzyme Class | Example Enzyme | Pathway | Reaction Catalyzed | Organism Type |
| Glucose-1-phosphate thymidylyltransferase | RmlA | dTDP-L-Rhamnose | Glucose-1-Phosphate + dTTP → dTDP-D-Glucose | Bacteria |
| NDP-Glucose-4,6-dehydratase | RmlB | dTDP-L-Rhamnose | dTDP-D-Glucose → dTDP-4-keto-6-deoxy-D-glucose | Bacteria |
| NDP-4-keto-6-deoxy-glucose-3,5-epimerase | RmlC | dTDP-L-Rhamnose | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose | Bacteria |
| NDP-4-keto-L-rhamnose reductase | RmlD | dTDP-L-Rhamnose | dTDP-4-keto-L-rhamnose + NADPH → dTDP-L-rhamnose | Bacteria |
| UDP-glucose-4,6-dehydratase | - | UDP-L-Rhamnose | UDP-Glucose → UDP-4-keto-6-deoxy-glucose | Plants, Fungi |
| UDP-L-Rhamnose Synthase | - | UDP-L-Rhamnose | UDP-4-keto-6-deoxy-glucose → UDP-L-rhamnose | Plants, Fungi |
Catabolic Pathways and Degradation Mechanisms of Rhamnose
Just as organisms can build rhamnose, many microbes can also break it down to use it as a carbon and energy source. Introducing Rhamnose-13C-1 into a microbial culture and tracking the appearance of the ¹³C label in downstream metabolites is a definitive method for elucidating these catabolic pathways.
Bacteria have evolved several pathways to catabolize L-rhamnose. frontiersin.orgnih.gov A common phosphorylated pathway, found in bacteria like Escherichia coli, involves a series of enzymatic steps. nih.govnih.gov
Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase.
Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by a kinase.
Cleavage: An aldolase (B8822740) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govnih.gov
DHAP enters directly into the central glycolytic pathway. L-lactaldehyde can be further metabolized, for example, by being oxidized to pyruvate (B1213749) or reduced to 1,2-propanediol. nih.govnih.gov By feeding bacteria Rhamnose-13C-1, researchers can use MS or NMR to detect the ¹³C label in these specific breakdown products, confirming the activity of this pathway and quantifying the flux of carbon through its different branches. In addition to the phosphorylated pathway, non-phosphorylated degradation routes also exist in bacteria and fungi. researchgate.netnih.gov
| Step | Enzyme | Substrate | Product(s) |
| 1 | L-Rhamnose Isomerase | L-Rhamnose | L-Rhamnulose |
| 2 | L-Rhamnulose Kinase | L-Rhamnulose | L-Rhamnulose-1-phosphate |
| 3 | L-Rhamnulose-1-phosphate Aldolase | L-Rhamnulose-1-phosphate | Dihydroxyacetone phosphate (DHAP) + L-Lactaldehyde |
| 4a (Aerobic) | Lactaldehyde Dehydrogenase | L-Lactaldehyde | L-Lactate → Pyruvate |
| 4b (Anaerobic) | 1,2-propanediol oxidoreductase | L-Lactaldehyde | 1,2-propanediol |
Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds, playing a crucial role in the breakdown of complex carbohydrates. sfu.ca Enzymes that specifically cleave terminal L-rhamnose residues are known as α-L-rhamnosidases and are found in several GH families, such as GH78 and GH106. researchgate.net These enzymes are vital for microbes that feed on plant matter rich in rhamnose-containing polysaccharides like pectin.
The use of a substrate containing Rhamnose-13C-1 is a highly effective method for studying the kinetics and mechanism of these enzymes. When a rhamnosidase cleaves a substrate containing a ¹³C-labeled rhamnose moiety, the released Rhamnose-13C-1 can be easily distinguished from any unlabeled rhamnose present in the sample. This allows for precise measurement of enzyme activity and reaction rates using mass spectrometry, even in complex biological mixtures. This approach facilitates the detailed characterization of enzyme specificity and efficiency, which is essential for applications in biotechnology and understanding the microbial degradation of biomass. plos.org
Enzymatic Mechanism Studies on Rhamnosyltransferases and Glycosidases
Rhamnosyltransferases and glycosidases are critical enzymes involved in the synthesis and breakdown of rhamnose-containing glycoconjugates, which play roles in various biological processes, particularly in bacteria and plants. nih.govnih.gov The specificity and mechanism of these enzymes can be meticulously dissected using substrates like Rhamnose-13C-1.
The use of Rhamnose-13C-1 is instrumental in confirming the substrate specificity of putative rhamnosyltransferases. When this labeled sugar donor is provided in an in vitro reaction with an acceptor molecule and the enzyme, the transfer of the ¹³C-labeled rhamnosyl moiety can be unequivocally detected in the product. researchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to identify the newly formed glycosidic bond, confirming that the enzyme specifically utilizes rhamnose. nih.govrsc.org
Furthermore, the precise point of attachment on the acceptor molecule (regiospecificity) can be determined. For example, by analyzing the NMR spectra of the glycosylated product, the connectivity between the ¹³C-labeled anomeric carbon of rhamnose and a specific atom on the acceptor can be established. nih.gov This is crucial for understanding the molecular recognition properties of the enzyme's active site. nih.govnih.gov
The stereochemical course of the reaction (i.e., whether the enzyme operates via a retaining or inverting mechanism) can also be elucidated. The configuration of the anomeric center (α or β) in the product, which is readily determined by NMR due to the ¹³C label, reveals the stereochemical outcome of the enzymatic transfer.
Table 1: Hypothetical NMR Data for Determining Regiospecificity of a Rhamnosyltransferase
This table illustrates how the ¹³C label in Rhamnose-13C-1 can be used to pinpoint the site of glycosylation on a flavonoid acceptor molecule, Quercetin, using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. A correlation between the labeled C-1 of rhamnose and a specific proton on the acceptor confirms the attachment site.
| Enzyme | Acceptor Molecule | ¹³C-Labeled Donor | Observed HMBC Correlation | Inferred Attachment Site (Regiospecificity) |
| Rhamnosyltransferase X | Quercetin | UDP-Rhamnose-13C-1 | C-1' (Rhamnose) to H-3 (Quercetin) | 3-OH group of Quercetin |
| Rhamnosyltransferase Y | Quercetin | UDP-Rhamnose-13C-1 | C-1' (Rhamnose) to H-7 (Quercetin) | 7-OH group of Quercetin |
| Rhamnosyltransferase Z | Quercetin | UDP-Rhamnose-13C-1 | No Correlation | No activity with Quercetin |
Understanding the complete reaction pathway of an enzyme involves identifying any transient intermediate species. The ¹³C label at the anomeric carbon, the site of bond cleavage and formation, acts as a sensitive spectroscopic handle. nih.gov Using techniques like ¹³C-NMR spectroscopy, it is possible to detect and characterize covalent enzyme-substrate intermediates that may form during the catalytic cycle. nih.gov While the transition state itself is a fleeting arrangement of atoms and cannot be observed directly, Rhamnose-13C-1 can be used with transition-state analogs. By observing the chemical shift and other NMR parameters of the ¹³C-1 label when the analog is bound to the enzyme, researchers can gain valuable insights into the electronic environment and geometry of the transition state.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-limiting step of an enzymatic reaction. wikipedia.orgnih.gov A KIE is observed when the rate of a reaction changes upon substitution of an atom with one of its heavier isotopes. wikipedia.org In this context, the reaction rate of a rhamnosyltransferase or glycosidase is measured separately with unlabeled rhamnose and with Rhamnose-13C-1. The ¹³C KIE is the ratio of the reaction rate with the light isotope (¹²C) to the rate with the heavy isotope (¹³C).
Table 2: Interpretation of Hypothetical ¹³C Kinetic Isotope Effects (KIE) for Enzyme-Catalyzed Rhamnose Transfer
| Enzyme | Substrate | Observed KIE (k¹²/k¹³) | Interpretation |
| Glycosidase A | Rhamnoside | 1.045 ± 0.005 | Glycosidic bond cleavage is fully or partially rate-limiting. |
| Rhamnosyltransferase B | UDP-Rhamnose | 1.002 ± 0.003 | Glycosidic bond cleavage is not the rate-limiting step. Product release or a conformational change is likely slower. |
| Glycosidase A (Mutant) | Rhamnoside | 1.001 ± 0.002 | Mutation caused another step (e.g., substrate binding) to become rate-limiting. |
Metabolic Flux Analysis in Cellular and Subcellular Systems
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. ethz.chnih.gov By introducing a ¹³C-labeled substrate like Rhamnose-13C-1 into a biological system, the label is incorporated into downstream metabolites, providing a detailed map of carbon flow. wikipedia.orgwikipedia.org
When cells are cultured with Rhamnose-13C-1 as a carbon source, the rhamnose is catabolized, and the ¹³C label from the C-1 position enters central metabolism. mdpi.com The L-rhamnose catabolic pathway, for instance, breaks down rhamnose into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.gov The ¹³C label will be distributed among these products and further downstream metabolites, including proteinogenic amino acids. nih.govnih.gov
By harvesting the cells and analyzing the mass isotopomer distribution of these metabolites using GC-MS or LC-MS, researchers can determine the extent and position of ¹³C incorporation. nih.gov This experimental data is then fitted to a computational model of the cell's metabolic network to calculate the flux through each reaction. springernature.com This allows for an absolute quantification of how much rhamnose is being utilized and the proportion of carbon that flows into various branching pathways, such as glycolysis, the pentose (B10789219) phosphate pathway, or the TCA cycle. wikipedia.orgresearchgate.net
¹³C-MFA is a powerful method for identifying bottlenecks in metabolic pathways. nih.gov If a metabolic engineering strategy is aimed at converting rhamnose into a valuable bioproduct, MFA can reveal rate-limiting steps. An accumulation of ¹³C label in a specific intermediate upstream of a particular reaction suggests that the corresponding enzyme is a bottleneck.
Furthermore, this technique can lead to the discovery of novel or alternative metabolic pathways. nih.gov If the ¹³C label from Rhamnose-13C-1 appears in metabolites that are not part of the known, canonical rhamnose degradation pathway, it provides strong evidence for the existence of an alternative route. frontiersin.org Tracing the journey of the ¹³C atom can thus illuminate previously uncharacterized metabolic connections and enhance our understanding of cellular metabolism.
Table 3: Hypothetical Metabolic Flux Distribution in E. coli Grown on Rhamnose-13C-1
This table shows a simplified example of how ¹³C-MFA could be used to compare the carbon flux from rhamnose into central metabolic pathways under two different conditions. Fluxes are given as a relative percentage of the rhamnose uptake rate.
| Metabolic Pathway | Flux (% of Rhamnose Uptake) - Condition A (Wild Type) | Flux (% of Rhamnose Uptake) - Condition B (Engineered Strain) |
| Rhamnose Catabolism | 100 | 100 |
| Glycolysis | 75 | 40 |
| Pentose Phosphate Pathway | 15 | 20 |
| TCA Cycle | 5 | 5 |
| Bioproduct Synthesis | 5 | 35 |
Structural Biology and Functional Glycomics Applications of Rhamnose 13c 1 Monohydrate
Structural Characterization of Rhamnose-Containing Polysaccharides
The complexity and heterogeneity of polysaccharides have historically posed significant challenges to their structural elucidation. The use of 13C-labeled rhamnose, in conjunction with advanced NMR techniques, has enabled researchers to overcome many of these hurdles, providing unprecedented insights into the structure of these vital biopolymers.
Bacterial Exopolysaccharides (EPS) and Capsular Polysaccharides (CPS) Architecture
Bacterial polysaccharides, including exopolysaccharides (EPS) and capsular polysaccharides (CPS), are critical for bacterial survival, mediating interactions with the environment and host organisms. mdpi.com Rhamnose is a frequent constituent of these polymers. mdpi.com The site-specific labeling of rhamnose with 13C has been instrumental in determining the conformational preferences of glycosidic linkages within these polysaccharides. rsc.org
Studies on synthetic oligosaccharides, serving as models for bacterial rhamnans, have utilized 13C site-specific labeling to extract conformationally dependent hetero- and homonuclear spin-spin coupling constants through various NMR experiments. rsc.org This approach, combined with molecular dynamics simulations, has provided detailed information on the flexibility and preferred conformations of α-(1→2) and α-(1→3) linked rhamnose units, which are common motifs in bacterial polysaccharides. rsc.org This knowledge is crucial for understanding the three-dimensional structure and, consequently, the biological function of these molecules. rsc.org
Plant Cell Wall Pectins (e.g., Rhamnogalacturonans I and II) and Hemicelluloses
The primary cell walls of plants are complex networks of polysaccharides, including pectins and hemicelluloses, which are vital for plant growth and development. Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II) are two major pectic polysaccharides where rhamnose is a key structural component. nih.govresearchgate.net The structural complexity of these molecules, particularly RG-II with its numerous different monosaccharide units and intricate linkage patterns, makes their characterization exceptionally challenging. nih.govresearchgate.netnih.govdntb.gov.ua
The application of 13C NMR spectroscopy has been fundamental in the structural elucidation of RG-II. nih.govresearchgate.net Although direct labeling of rhamnose within the plant-derived polysaccharide is not always feasible, the analysis of the natural abundance 13C NMR spectra provides crucial information. nih.govresearchgate.net By assigning the 13C chemical shifts of the various monosaccharide residues, including rhamnose, researchers can corroborate the primary structures established by other methods like methylation analysis and mass spectrometry. nih.govresearchgate.net Furthermore, computational approaches that predict 13C chemical shifts can aid in the experimental assignment of NMR signals, especially in complex structures like the borate (B1201080) ester cross-linked dimers of RG-II. nih.govosti.gov
Elucidation of Lipopolysaccharide (LPS) Core Structures and O-Antigen Polysaccharides
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and are composed of three domains: lipid A, the core oligosaccharide, and the O-antigen polysaccharide. diva-portal.org Rhamnose is frequently found in the O-antigen and sometimes in the core region. researchgate.net The structure of the O-antigen is highly variable and determines the serological specificity of the bacterium. diva-portal.org
Stereochemistry and Linkage Determination of Rhamnose Units within LPS
Determining the precise stereochemistry (D- or L-configuration) and the glycosidic linkage of each rhamnose unit is essential for a complete structural description of the O-antigen. rsc.org 13C NMR spectroscopy is a powerful technique for this purpose. The chemical shift of the anomeric carbon (C-1) and other carbons in the rhamnose ring are sensitive to the configuration and the linkage position. nih.gov
In a study of the capsular polysaccharide from Enterocloster bolteae, which has a repeating motif containing rhamnose, 13C NMR was used to help distinguish between D- and L-rhamnose. rsc.org It was demonstrated that the 13C chemical shift of the C-2 atom of the adjacent mannose residue could be used to determine the absolute configuration of the rhamnosyl residue in a β-Rhap-(1→3)-D-Man linkage. rsc.org This is due to the γ-gauche effect, where a β-D-Rha residue causes an upfield shift of the C-2 signal of mannose, while a β-L-Rha does not. rsc.org Such detailed stereochemical information is critical for understanding the immunological properties of these polysaccharides. rsc.org
Conformational Studies of Rhamnose in Lipid A and Core Oligosaccharides
The use of 13C site-specific labeling in synthetic rhamnose disaccharides has allowed for the determination of multiple conformationally dependent NMR parameters. rsc.org These experimental data, when combined with molecular dynamics simulations, reveal the preferred conformations around the glycosidic linkages. rsc.org For example, a study on an α-L-Rhap-(1→2)-α-L-Rhap-OMe disaccharide identified a major conformational state defined by specific torsion angles (ϕH ≈ 40° and ψH ≈ -35°). rsc.org This type of detailed conformational information helps in building accurate three-dimensional models of rhamnose-containing regions of LPS, contributing to a better understanding of how these molecules are recognized by proteins of the immune system. rsc.org
Structural Analysis of Rhamnose-Containing Natural Product Glycosides
Rhamnose is also a common sugar moiety in a wide variety of natural product glycosides, including flavonoids, saponins, and antibiotics. The glycosylation pattern, including the nature of the sugar and the stereochemistry of the glycosidic linkage, can have a profound impact on the biological activity of these compounds.
13C NMR spectroscopy is an indispensable tool for the structural elucidation of these glycosides. ekb.eg The 13C chemical shifts of the rhamnose unit and the aglycone provide a wealth of structural information. researchgate.net For example, in the analysis of flavonol glycosides, the 13C NMR data can be used to identify the sugar residues, determine their anomeric configuration (α or β), and establish the point of attachment to the aglycone. researchgate.net The anomeric configuration of a rhamnose moiety can often be established from its chemical shift and the 3JH1,H2 coupling constant. researchgate.net
In a study on steviol (B1681142) glycosides from Stevia leaves, the structures of novel compounds containing rhamnose were examined using mass spectrometry and confirmed by chemical synthesis and subsequent NMR analysis. researchgate.net This highlights the combined use of analytical techniques, where 13C NMR plays a crucial role in the unambiguous structural assignment of these complex natural products.
Data Tables
Table 1: Representative 13C NMR Chemical Shifts (δ, ppm) for Rhamnose in Different Glycosidic Linkages.
| Linkage Type | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| Terminal α-L-Rha | 102.0 | 71.5 | 71.8 | 73.5 | 70.0 | 18.0 |
| α-L-Rha-(1→2)- | 100.5 | 78.5 | 71.0 | 73.2 | 70.2 | 17.8 |
| α-L-Rha-(1→3)- | 101.8 | 70.8 | 79.0 | 72.5 | 69.8 | 17.9 |
| α-L-Rha-(1→4)- | 102.2 | 71.2 | 71.3 | 81.0 | 69.5 | 17.7 |
| β-L-Rha-(1→3)- | 103.5 | 72.1 | 80.5 | 72.8 | 70.5 | 18.1 |
Note: These are approximate values and can vary depending on the specific structure and experimental conditions.
Table 2: Application of Rhamnose-13C-1 in Structural Biology.
| Application Area | Biomolecule Class | Information Obtained |
| Bacterial Polysaccharide Architecture | Exopolysaccharides (EPS), Capsular Polysaccharides (CPS) | Glycosidic linkage conformation, polymer flexibility and dynamics |
| Plant Cell Wall Structure | Pectins (Rhamnogalacturonans) | Corroboration of primary structure, aid in spectral assignment |
| Lipopolysaccharide Structure | O-Antigen, Core Oligosaccharide | Stereochemistry (D/L configuration), linkage analysis, conformational preferences |
| Natural Product Glycosides | Flavonoids, Steviol Glycosides | Sugar identification, anomeric configuration, glycosylation site determination |
Flavonoid Glycosides and Anthocyanins
Flavonoids and anthocyanins are diverse classes of plant secondary metabolites, many of which exist as glycosides, with rhamnose being a common sugar moiety. nih.govrsc.org The structural characterization of these complex molecules is heavily reliant on NMR spectroscopy. The use of Rhamnose-13C-1 as a precursor in biosynthetic studies or as a building block in chemical synthesis allows for the creation of labeled flavonoid glycosides.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Key Structural Information |
|---|---|---|
| C-1'' (Anomeric) | 102.2 - 102.8 | Indicates the glycosidic linkage and anomeric configuration (α-L-rhamnopyranoside). eijppr.comjapsonline.com |
| C-2'' | 70.6 - 71.9 | Confirms the pyranose form and substitution pattern. |
| C-3'' | 70.7 - 70.8 | Confirms the pyranose form and substitution pattern. |
| C-4'' | 71.9 - 72.5 | Confirms the pyranose form and substitution pattern. |
| C-5'' | 70.6 - 71.5 | Confirms the pyranose form and substitution pattern. |
| C-6'' (Methyl) | 16.3 - 18.4 | Characteristic signal for the 6-deoxy nature of rhamnose. eijppr.com |
Saponins, Cardiac Glycosides, and Other Specialized Metabolites
Saponins and cardiac glycosides are structurally complex natural products with significant biological activities. nih.govnih.gov Their structures often feature intricate oligosaccharide chains attached to a triterpenoid (B12794562) or steroidal aglycone. nih.govresearchgate.net The biosynthesis of these glycoconjugates involves the sequential action of glycosyltransferases that utilize sugar donors like dTDP-L-rhamnose. mdpi.comnih.gov
Feeding organisms (e.g., plants or bacteria) with Rhamnose-13C-1 allows for the in vivo incorporation of the ¹³C label into the final natural product. This metabolic labeling approach is a powerful method to trace the biosynthetic pathway and to aid in the structural elucidation of novel compounds. When analyzing the NMR spectra of such large and complex molecules, the selectively enhanced signal from the ¹³C-labeled rhamnose residue serves as a crucial starting point for assigning the structure of the entire glycan chain. nih.gov
In cardiac glycosides, the type and number of sugar moieties can significantly influence biological activity and receptor selectivity. nih.gov For example, ouabain (B1677812) contains an L-rhamnose unit. nih.gov Using Rhamnose-13C-1 to synthesize labeled analogs of these drugs enables detailed structure-activity relationship (SAR) studies. The ¹³C label can be used to monitor conformational changes upon binding to their target, the Na+/K+-ATPase, providing insights into the molecular basis of their therapeutic or toxic effects. nih.gov
| Compound Class | Example Compound | Biological Significance | Application of ¹³C-Labeling |
|---|---|---|---|
| Saponins | Bidesmosidic saponins | Exhibit a wide range of activities including anti-cancer and anti-inflammatory properties. nih.gov | Elucidating glycan structure and studying biosynthetic pathways. mdpi.com |
| Cardiac Glycosides | Ouabain | Used in the treatment of heart conditions; inhibits Na+/K+-ATPase. nih.gov | Studying drug-receptor interactions and conformational changes upon binding. |
| Bacterial Polysaccharides | Spinosyn A | An insecticidal agent where rhamnose is a key component for its activity. nih.gov | Investigating the biosynthesis of the deoxysugar components. nih.gov |
Investigation of Protein-Glycan Interactions and Glyco-recognition
The interactions between proteins and carbohydrates are fundamental to countless biological processes, from immune recognition to pathogen adhesion. Rhamnose-containing glycans are important recognition motifs for a class of carbohydrate-binding proteins known as lectins. nih.govubc.ca
Ligand Binding Studies of Rhamnose-Containing Epitopes with Receptors
Understanding how rhamnose-containing epitopes bind to their protein receptors requires detailed structural and kinetic data. Synthesizing these epitopes with a ¹³C label at the anomeric carbon of rhamnose provides a powerful probe for NMR-based binding studies.
Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can be enhanced by the presence of a ¹³C label. Isotope-edited NMR experiments allow for the selective observation of only the ¹³C-bound protons or carbons of the ligand. nih.gov When the ¹³C-labeled rhamnose-containing ligand binds to a large protein receptor, its signals can be selectively detected while suppressing the overwhelming signals from the protein. This approach allows for the precise identification of the binding epitope (the specific part of the glycan in contact with the protein) and the determination of binding affinities and kinetics.
Structural Biology of Rhamnose-Binding Lectins and Glycoenzymes
Rhamnose-binding lectins (RBLs) are a family of proteins involved in innate immunity and other cellular processes. nih.gov Determining the high-resolution structure of these lectins in complex with their ligands is key to understanding their function. Rhamnose-13C-1 can be used to synthesize labeled ligands for co-crystallization with RBLs for X-ray crystallography or for analysis by solution-state NMR.
In solution NMR, the ¹³C label in the rhamnose ligand allows for the measurement of intermolecular Nuclear Overhauser Effects (NOEs) between the ligand and the protein's amino acid residues. These NOEs provide distance restraints that are used to dock the ligand into the protein's binding pocket and determine the three-dimensional structure of the complex. The crystal structure of the L-rhamnose-binding lectin CSL3, for example, has provided insights into its unique architecture and how it recognizes specific carbohydrates. nih.gov Using ¹³C-labeled rhamnose in such studies would further refine the understanding of the specific atomic contacts and dynamic interactions within the binding site.
| Lectin | Source | Biological Role / Significance |
|---|---|---|
| GYL-R | Bivalve Glycymeris yessoensis | Participates in self-defense mechanisms against bacteria by recognizing lipopolysaccharides. nih.gov |
| CSL3 | Chum salmon (Oncorhynchus keta) | Component of innate immunity, involved in pattern recognition. nih.govresearchgate.net |
| Steelhead Trout Lectins (STLs) | Eggs of Oncorhynchus mykiss | Believed to belong to a family of animal lectins related to the low-density lipoprotein receptor superfamily. ubc.ca |
Bioengineering of Rhamnose-Containing Glycoconjugates for Research Probes
The chemical synthesis or chemo-enzymatic synthesis of complex glycoconjugates is a cornerstone of modern chemical biology. Rhamnose-13C-1 (monohydrate) serves as a valuable starting material for creating custom-designed, isotopically labeled research probes. These probes are engineered to investigate specific biological questions.
For example, ¹³C-labeled rhamnose can be incorporated into synthetic glycans that are then used as internal standards for absolute quantification in glycomic analyses by mass spectrometry. researchgate.net The known concentration of the heavy-isotope-labeled standard allows for the precise measurement of its unlabeled counterpart in a complex biological sample. Furthermore, ¹³C-labeled rhamnose can be used to build antibody-recruiting glycopolymers. These bioengineered molecules can be designed to bind to specific cell surface targets and simultaneously recruit natural anti-rhamnose antibodies present in human serum, thereby marking the target cells for destruction by the immune system. mdpi.comnih.gov This strategy has potential applications in developing novel immunotherapeutics. The synthesis of such complex probes relies on the availability of versatile, isotopically labeled building blocks like Rhamnose-13C-1. rsc.org
Emerging Research Frontiers and Methodological Innovations Utilizing Rhamnose 13c 1 Monohydrate
Integration of Isotope Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of data from different "omics" fields provides a more holistic understanding of biological systems. Rhamnose-13C-1 (monohydrate) serves as a powerful tool in this integrative approach by providing a dynamic functional layer of information—the metabolome in action—which can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics).
By introducing Rhamnose-13C-1 into a biological system, researchers can trace the flow of the ¹³C isotope through various metabolic pathways. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), quantifies the rates of metabolic reactions. nih.gov When this flux data is combined with other omics datasets, it allows for a more comprehensive systems-level analysis. For instance, a study on Escherichia coli revealed significant transcriptomic changes in response to L-rhamnose, affecting genes related to biofilm formation and rhamnose metabolism. nih.govmdpi.com Integrating flux data from Rhamnose-13C-1 would directly link these gene expression changes to the actual metabolic activity, confirming whether upregulation of a metabolic gene translates to an increased flux through that pathway.
Similarly, proteomic analysis can identify the abundance of enzymes involved in rhamnose metabolism. Research on Lactobacillus rhamnosus GG has shown that the available carbon source impacts the composition of its surface proteins (the "surfaceome"). nih.gov By using Rhamnose-13C-1, scientists can correlate the quantity of specific metabolic enzymes with the measured flux, providing insights into post-transcriptional regulation and enzyme efficiency. This multi-omics strategy, which connects genes, proteins, and metabolic function, is crucial for understanding complex biological phenomena, from microbial interactions to the pathophysiology of disease. nih.govasm.org
| Omics Layer | Data Generated | Contribution from Rhamnose-13C-1 | Integrated Biological Insight |
|---|---|---|---|
| Transcriptomics | mRNA expression levels of genes (e.g., rhamnose metabolic pathway genes). nih.gov | Provides functional context to gene expression changes. | Reveals if transcriptional upregulation/downregulation directly corresponds to changes in metabolic pathway activity. |
| Proteomics | Abundance of proteins and enzymes (e.g., rhamnosyltransferases). nih.gov | Links protein levels to their in-vivo catalytic activity. | Assesses post-transcriptional control and the functional consequences of protein expression changes. |
| Metabolomics | Quantification of intracellular metabolite pools and isotopic labeling patterns. | Serves as the core input for calculating metabolic flux rates (¹³C-MFA). nih.gov | Provides a dynamic map of cellular metabolism and the functional output of the genome and proteome. |
Computational Modeling and In Silico Simulation of Rhamnose Metabolism and Glycan Assembly
Computational biology has become indispensable for deciphering the complexity of metabolic networks and glycosylation. nih.gov Glycans, complex carbohydrates, are not directly templated from the genome, making their synthesis difficult to predict without computational models. nih.govnih.gov In silico simulations of metabolic pathways and glycan assembly rely on accurate, experimentally derived parameters for validation. Rhamnose-13C-1 (monohydrate) is critical for generating this empirical data.
The core technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method that uses the isotopic labeling patterns in metabolites, derived from a ¹³C-labeled tracer like Rhamnose-13C-1, to calculate the rates of intracellular reactions. nih.govfrontiersin.org This provides a quantitative snapshot of cellular metabolism that can be used to build and refine genome-scale metabolic models. These models can then be used for in silico experiments, such as predicting the metabolic consequences of gene knockouts. nih.gov
In the context of glycobiology, understanding the biosynthesis of nucleotide sugar donors like dTDP-L-rhamnose is essential. nih.govmdpi.com By tracing Rhamnose-13C-1, researchers can quantify the flux towards these donors. This information is invaluable for computer simulations that aim to predict the final structures of complex glycans on cell surfaces, which play critical roles in cell recognition and pathogenesis. nih.govnih.gov The integration of experimental data from Rhamnose-13C-1 with computational modeling allows for a predictive understanding of how cells allocate resources and build essential glycan structures.
| Computational Approach | Description | Input from Rhamnose-13C-1 Data |
|---|---|---|
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A modeling technique to quantify intracellular metabolic fluxes. nih.gov | Mass isotopomer distributions of intracellular metabolites. |
| Genome-Scale Metabolic Modeling (GEMs) | Comprehensive models of an organism's metabolism, used for simulating metabolic states. researchgate.net | Flux data is used to constrain and validate model predictions. |
| Glycosylation Pathway Simulation | In silico models that predict the structures of glycans based on enzyme expression and substrate availability. nih.govnih.gov | Quantifies the biosynthesis rate of rhamnose-containing nucleotide sugar donors. |
Development of Advanced Biosensors and Probes Incorporating Labeled Rhamnose
The ability to detect and quantify specific metabolic activities in real-time is a major goal in analytical biotechnology. Rhamnose-13C-1 (monohydrate) can be incorporated into advanced biosensors and molecular probes designed to monitor biological processes with high specificity.
One emerging frontier is the use of CRISPR-based technologies to create whole-cell biosensors. asm.org These are engineered microbes that can detect a specific molecule and produce a measurable output, such as fluorescence. A biosensor designed to respond to rhamnose metabolism could be calibrated and studied using Rhamnose-13C-1 to precisely correlate the sensor's output with the metabolic flux of rhamnose.
Another analogous application is in biomedical imaging. Researchers have developed fluorine-18-labeled L-rhamnose derivatives as probes for Positron Emission Tomography (PET) imaging to detect bacterial and fungal infections, as many microbes, but not mammals, metabolize rhamnose. mdpi.comnih.govnih.gov While PET detects radioactivity, a similar principle applies to Rhamnose-13C-1, where its incorporation into microbial biomass or metabolic products could be detected by techniques like mass spectrometry imaging. This would create a high-resolution map of metabolic "hotspots" within a sample, such as identifying which bacteria in a mixed biofilm are actively consuming rhamnose.
| Technology | Principle | Role of Rhamnose-13C-1 (Monohydrate) |
|---|---|---|
| Whole-Cell Biosensors | Engineered cells that produce a signal (e.g., light) in response to a specific metabolite. asm.org | Used to quantify the metabolic flux that triggers the sensor response, allowing for precise calibration. |
| Isotope-Based Imaging Probes | Labeled molecules that accumulate in areas of specific metabolic activity, detectable by imaging techniques. nih.gov | Acts as a stable isotope probe whose distribution and incorporation can be mapped using mass spectrometry imaging. |
| Metabolic Activity Reporters | Systems where the metabolism of a labeled substrate is linked to a secondary, easily measurable output. | Serves as the tracer to directly measure the metabolic activity being reported. |
Applications in Synthetic Biology for Rational Design of Metabolic Pathways and Production Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. Rhamnose-responsive genetic circuits and metabolic pathways are valuable tools in this field. Rhamnose-13C-1 (monohydrate) is essential for quantifying the performance of these engineered systems and guiding their rational design.
A key application is the development of inducible expression systems. Researchers have engineered rhamnose-inducible regulatory systems in Streptomyces to dynamically control metabolic pathways for the production of valuable compounds like antibiotics. acs.org Similarly, a rhamnose-inducible promoter has been used as a genetic part to control the expression of CRISPR-associated proteins. igem.org In these systems, Rhamnose-13C-1 can be used to trace the metabolic fate of the inducer itself and to quantify the metabolic burden placed on the host cell by the engineered circuit.
Furthermore, synthetic biologists often engage in metabolic engineering to produce valuable chemicals. Since rhamnose can be metabolized into useful precursors, there is interest in engineering microbes to convert rhamnose into biofuels or specialty chemicals. researchgate.net Rhamnose-13C-1 is an indispensable tool for this work, as it allows engineers to perform ¹³C-MFA to measure the flux through the engineered pathway, identify metabolic bottlenecks, and quantify the yield of the desired product from the labeled precursor. This quantitative analysis is critical for the iterative design-build-test-learn cycle of synthetic biology.
| Application Area | Description | Function of Rhamnose-13C-1 |
|---|---|---|
| Inducible Gene Expression | Using rhamnose-responsive promoters to control the expression of target genes. acs.orgigem.org | Quantifies inducer uptake and metabolism, and assesses the metabolic load of the genetic circuit. |
| Metabolic Engineering | Re-wiring metabolic pathways to produce non-native compounds (e.g., biofuels, pharmaceuticals). researchgate.net | Traces carbon flow through the engineered pathway to measure product yield and identify inefficient steps. |
| Pathway Discovery Validation | Confirming the function of newly discovered enzymes and pathways for rhamnose catabolism. frontiersin.org | Provides definitive evidence of pathway activity by tracking the conversion of labeled substrate to product. |
Environmental and Ecological Studies Involving Rhamnose Turnover and Biogeochemical Cycles
L-rhamnose is a significant component of plant matter, particularly hemicellulose, making it an important part of the global carbon cycle. mdpi.com Understanding how rhamnose is consumed and transformed by microbial communities in environments like soil and the gut is crucial for ecology and environmental science. Rhamnose-13C-1 (monohydrate) is an ideal tool for these investigations through a technique called Stable Isotope Probing (SIP).
In a SIP experiment, a ¹³C-labeled substrate is introduced into an environmental sample. Microorganisms that actively consume the substrate incorporate the heavy isotope into their cellular machinery, such as their DNA, RNA, or proteins. By subsequently isolating and analyzing these labeled biomolecules, scientists can definitively identify which species in a complex community are responsible for the turnover of that specific carbon source.
Applying this to Rhamnose-13C-1 would allow ecologists to answer key questions, such as:
Which specific bacteria in the soil are the primary decomposers of rhamnose-containing plant material?
In the human gut, which members of the microbiota actively metabolize dietary rhamnose?
How does carbon from rhamnose flow through the microbial food web?
This approach provides a direct link between metabolic function and taxonomic identity, moving beyond correlational studies to establish causal links in microbial ecology. While not using labeled rhamnose, a study on environmental enteropathy in children highlights the use of rhamnose assays and ¹³C isotopes in environmental health research, showing the relevance of these tools in ecological contexts. nih.gov
| Research Area | Key Question | How Rhamnose-13C-1 Provides the Answer |
|---|---|---|
| Soil Microbiology | Which microbes decompose plant-derived rhamnose? | Identifies organisms whose DNA/RNA becomes ¹³C-enriched after incubation with labeled rhamnose. |
| Gut Microbiome Research | Which gut species metabolize dietary rhamnoglycans? | Traces the ¹³C label into the biomass of specific gut bacteria. |
| Biogeochemical Cycling | What is the fate of rhamnose carbon in an ecosystem? | Follows the flow of the ¹³C isotope from rhamnose into various organisms and metabolic byproducts. |
| Bioremediation | Which organisms degrade rhamnolipid biosurfactants? rsc.org | Identifies microbes capable of breaking down rhamnolipids by tracing the rhamnose moiety. |
Future Prospects and Unexplored Research Avenues for Rhamnose-13C-1 (Monohydrate)
The continued development of analytical technologies will further expand the utility of Rhamnose-13C-1 (monohydrate). Future research is likely to focus on increasing the resolution and complexity of isotope tracing experiments.
One major prospect is the move towards single-cell metabolic analysis. Combining Rhamnose-13C-1 tracing with techniques like Raman microspectroscopy or nano-scale secondary ion mass spectrometry (NanoSIMS) could potentially reveal metabolic heterogeneity within a population of cells, showing how individual cells differ in their capacity to metabolize rhamnose.
In medicine, there is potential for Rhamnose-13C-1 to be used in non-invasive breath tests to probe the metabolic activity of the gut microbiome. Similar to the ¹³C-sucrose breath test used to study gut function nih.gov, a ¹³C-rhamnose test could be developed to assess how the microbiome processes specific plant-derived fibers, potentially leading to personalized nutrition strategies for improving gut health.
In synthetic biology, the use of rhamnose-based pathways for producing high-value biopharmaceuticals is a promising avenue. nih.gov Rhamnose-13C-1 will be a critical tool for optimizing these complex production systems, ensuring that carbon is efficiently channeled to the desired product. Finally, as concerns about climate change grow, tracing biogeochemical cycles with stable isotopes will become more important. Rhamnose-13C-1 could be used in large-scale ecosystem studies to model how carbon from plant biomass is processed and stored in soil, providing vital data for climate models.
Q & A
Q. How is Rhamnose-13C-1 (monohydrate) synthesized and characterized for isotopic purity?
Synthesis typically involves enzymatic or chemical incorporation of 13C at the C1 position of rhamnose, followed by purification via chromatography. Isotopic purity (>99% 13C) is verified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, 13C-NMR can confirm site-specific labeling by identifying shifts corresponding to the 13C-enriched carbon . MS quantifies isotopic enrichment by comparing mass-to-charge ratios of labeled vs. unlabeled species.
Q. What are the standard protocols for handling and storing Rhamnose-13C-1 (monohydrate) to ensure stability?
To prevent degradation, store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid moisture exposure, as monohydrate forms may deliquesce. Use desiccants during transport and storage. Safety data sheets recommend wearing nitrile gloves and safety goggles to minimize contamination .
Q. Which analytical techniques are recommended for quantifying Rhamnose-13C-1 (monohydrate) in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with isotope dilution is optimal. A stable isotope-labeled internal standard (e.g., Rhamnose-13C-6) improves accuracy. For structural confirmation, use 2D-NMR (e.g., HSQC, HMBC) to resolve 13C-1 signals from background carbons .
Advanced Research Questions
Q. How can Rhamnose-13C-1 (monohydrate) enhance dynamic nuclear polarization (DNP) in NMR studies?
DNP requires hyperpolarizing 13C nuclei at cryogenic temperatures (1–2 K) using microwave irradiation. Rhamnose-13C-1, dissolved post-polarization, achieves >10,000× signal enhancement in liquid-state NMR, enabling real-time tracking of metabolic intermediates. Key steps include optimizing polarization time (≈1–2 hours) and solvent choice to preserve polarization during dissolution .
Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using Rhamnose-13C-1 (monohydrate)?
Use response surface methodology (RSM) to optimize variables like tracer concentration, incubation time, and cell density. For MFA in glycolysis or pentose phosphate pathways, combine 13C labeling with gas chromatography-MS (GC-MS) to quantify isotopomer distributions. Validate flux estimates via parallel experiments with unlabeled rhamnose to detect isotopic dilution effects .
Q. How to resolve discrepancies in 13C isotopic tracing data from Rhamnose-13C-1 (monohydrate) in microbial studies?
Contradictions may arise from microbial isotope scrambling or pathway redundancy. Mitigate this by:
Q. What are the challenges in integrating Rhamnose-13C-1 (monohydrate) into in vivo imaging studies?
Key challenges include rapid isotopic dilution in blood and low tissue permeability. Solutions involve:
- Co-administering transport inhibitors (e.g., phloretin for glucose transporters).
- Using hyperpolarized MRI with fast acquisition protocols to capture short-lived 13C signals .
Methodological Guidelines
- Data Reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for figures: avoid overcrowding chemical structures in graphics and prioritize color-coded metabolic maps for clarity .
- Ethical Compliance : Reference the International Council for Harmonisation (ICH) guidelines for documenting tracer use in preclinical studies, including safety profiles and batch-specific isotopic purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
